molecular formula C15H15NO3 B1453518 2-(2,4-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187163-66-1

2-(2,4-Dimethoxybenzoyl)-5-methylpyridine

Cat. No. B1453518
CAS RN: 1187163-66-1
M. Wt: 257.28 g/mol
InChI Key: XXBIMIXUNLICLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-Dimethoxybenzoyl)-5-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Chemical Reactions Analysis

Again, without specific studies or data on “2-(2,4-Dimethoxybenzoyl)-5-methylpyridine”, it’s difficult to provide an accurate chemical reactions analysis. Pyridine derivatives are known to participate in a wide range of chemical reactions, though, due to the reactivity of the nitrogen in the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Dimethoxybenzoyl)-5-methylpyridine” would depend on its specific structure. For example, 2,4-dimethoxybenzoyl chloride has a boiling point of 306.7±22.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups have shown promise in synthetic chemistry, with applications that include 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and 3,5-dimethoxybenzoinyl groups. These groups are valuable in the development of light-sensitive materials and reactions, highlighting an area where a compound like 2-(2,4-Dimethoxybenzoyl)-5-methylpyridine could potentially be applied (Amit, Zehavi, & Patchornik, 1974).

Environmental Fate and Behavior of Parabens

Research on parabens, which share structural similarities with 2-(2,4-Dimethoxybenzoyl)-5-methylpyridine due to their benzoyl component, has focused on their occurrence, fate, and behavior in aquatic environments. Studies indicate that despite treatments that eliminate them well from wastewater, parabens are ubiquitously present in surface water and sediments. This research underscores the environmental persistence and bioaccumulation potential of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicology of Antimicrobial Compounds

Investigations into the toxicology of antimicrobial compounds, such as triclosan, offer insight into the potential environmental and health impacts of chemicals with antimicrobial properties. These studies highlight concerns regarding the emergence of resistant bacterial strains and the toxicological effects on aquatic organisms, which could be relevant for the evaluation of new chemical entities with similar properties (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-7-13(16-9-10)15(17)12-6-5-11(18-2)8-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBIMIXUNLICLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.